Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;dihydrochloride
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Overview
Description
Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;dihydrochloride, also known as PTZ, is a chemical compound that has been extensively studied for its applications in scientific research. PTZ is a heterocyclic compound that contains a thiazole ring and a pyrrolidine ring, which makes it a unique and versatile compound.
Scientific Research Applications
Synthesis and Chemical Properties
Functional Derivatives Synthesis : Research has explored the synthesis of functional derivatives, such as aryl pyridin-4-ylmethyl ethers and esters containing 1,2-azole fragments, through reactions involving ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate. These synthetic pathways could be analogous to those used for ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate derivatives, showcasing the versatility in generating compounds with potential biological activity (Dikusar et al., 2018).
Novel Synthesis Approaches : The creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions have been documented. These compounds were synthesized through interactions with various derivatives, highlighting the complex chemistry involved in producing thiazole and pyridine derivatives, which could relate to the synthetic strategies for the compound of interest (Mohamed, 2021).
Potential Applications
Antibacterial and Antioxidant Activities : Research on similar compounds has focused on their potential antibacterial, antioxidant, and anticancer activities. This suggests that derivatives of ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate could also be explored for these properties, offering a promising area for further investigation (Al-Masoudi et al., 2015).
Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, such as pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives, from ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives, showcases the chemical diversity and potential applications of these molecules in developing new pharmaceuticals and agrochemicals. This aligns with the broader research interest in thiazole derivatives (Arrault et al., 2002).
Mechanism of Action
Mode of Action
Many compounds with pyrrolidine and thiazole rings work by binding to their targets and modulating their activity .
Biochemical Pathways
Without specific information on EN300-6504537, it’s difficult to say which biochemical pathways it might affect. Compounds with similar structures have been found to impact a wide range of biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring could potentially influence these properties, as pyrrolidine is known to be a versatile scaffold in drug discovery .
Result of Action
Compounds with similar structures have been found to have a wide range of biological activities .
Properties
IUPAC Name |
ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.2ClH/c1-2-15-11(14)9-7-16-10(13-9)5-8-3-4-12-6-8;;/h7-8,12H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAPVBRRUMZERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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